molecular formula C9H14Br3N B8052360 N,N,N-Trimethylanilinium bromide bromine

N,N,N-Trimethylanilinium bromide bromine

Cat. No. B8052360
M. Wt: 375.93 g/mol
InChI Key: COWLJVGUJFXIFR-UHFFFAOYSA-M
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Description

“N,N,N-Trimethylanilinium bromide bromine” is a compound with the molecular formula C9H14Br3N . It is known to display dual reactivity through both the aryl group and the N-methyl groups .


Synthesis Analysis

The synthesis of “this compound” involves preparing it from a homogeneous solution of reactants in acetonitrile. It is then Buchner filtered and washed with cold diethyl ether before being dried under high vacuum .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 .


Chemical Reactions Analysis

“this compound” is used in the methylation of phenols, carboxylic acids, and thiols. It acts as an in situ source of methyl iodide via self-immolation and minimizes competing S N Ar processes .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 375.93 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 1 .

Mechanism of Action

The degradation of “N,N,N-Trimethylanilinium bromide bromine” has been studied, and it has been found that it degrades to methyl iodide and the parent aniline. This is consistent with a closed-shell S N 2-centred degradative pathway, and methyl iodide is the key reactive species in applied methylation procedures .

Safety and Hazards

“N,N,N-Trimethylanilinium bromide bromine” is thermally stable up to the onset of decomposition at 203–204°C, as measured by thermogravimetric analysis under both air and argon atmospheres .

properties

IUPAC Name

molecular bromine;trimethyl(phenyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWLJVGUJFXIFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962263
Record name N,N,N-Trimethylanilinium bromide--bromine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4207-56-1
Record name N,N,N-Trimethylanilinium bromide--bromine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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